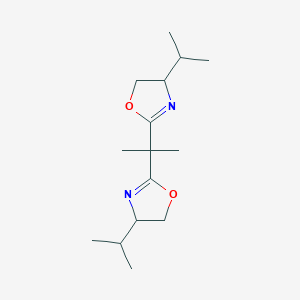
2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane is an organic compound characterized by the presence of two oxazoline rings attached to a central propane backbone. This compound is known for its chiral properties, making it valuable in various asymmetric synthesis applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane typically involves the reaction of isopropylamine with a suitable precursor under controlled conditions. One common method includes the use of a chiral auxiliary to ensure the desired stereochemistry is achieved. The reaction is carried out in the presence of a catalyst, often a metal-based one, to facilitate the formation of the oxazoline rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating green chemistry principles to reduce environmental impact.
化学反応の分析
Types of Reactions
2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the oxazoline rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxazoles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Research explores its use in drug development, particularly in the synthesis of chiral drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane exerts its effects involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, forming stable complexes that facilitate various catalytic processes. These interactions are crucial in asymmetric synthesis, where the compound helps in achieving high enantioselectivity.
類似化合物との比較
Similar Compounds
Bisphenol A: Known for its use in plastics, it shares a similar structural backbone but lacks the chiral oxazoline rings.
Bisphenol S: Another plasticizer with a similar structure but different functional groups.
Bisphenol F: Used in epoxy resins, it also has a similar core structure but different substituents.
Uniqueness
2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane is unique due to its chiral oxazoline rings, which impart specific stereochemical properties. This makes it particularly valuable in asymmetric synthesis, where achieving the correct enantiomer is crucial for the desired biological activity or chemical properties.
特性
IUPAC Name |
4-propan-2-yl-2-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-9(2)11-7-18-13(16-11)15(5,6)14-17-12(8-19-14)10(3)4/h9-12H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZUPCITFHSROM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C(C)(C)C2=NC(CO2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
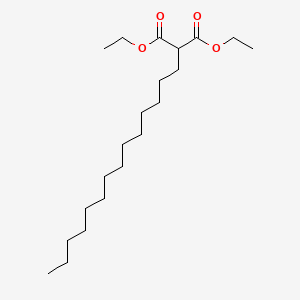
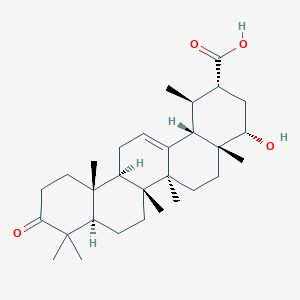
![10,13-dimethyl-2-morpholin-4-yl-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13393734.png)
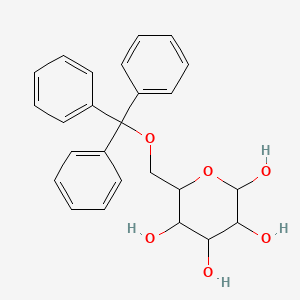
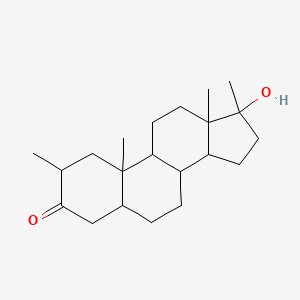

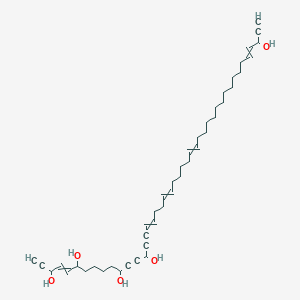
![2-[6-[2-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B13393764.png)
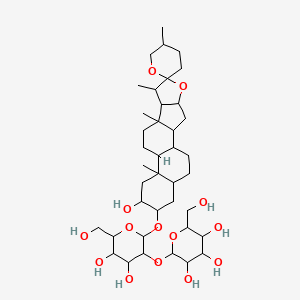


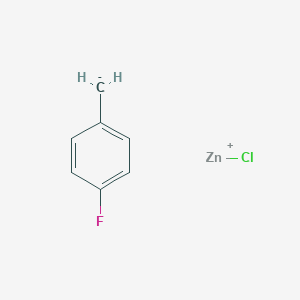
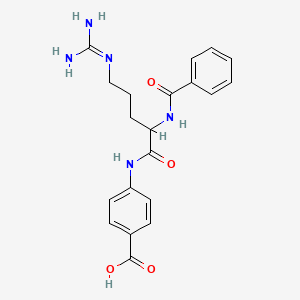
![Dipotassium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13393794.png)
